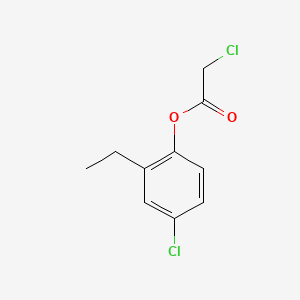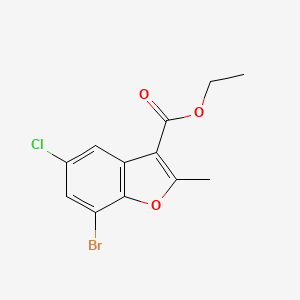
Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroacetic acid 4-chloro-2-ethylphenyl ester is an organic compound that belongs to the class of chloroacetic acid esters It is characterized by the presence of a chloroacetic acid moiety esterified with a 4-chloro-2-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetic acid 4-chloro-2-ethylphenyl ester typically involves the esterification of chloroacetic acid with 4-chloro-2-ethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Chloroacetic acid+4-chloro-2-ethylphenol→Chloroacetic acid 4-chloro-2-ethylphenyl ester+Water
Industrial Production Methods
Industrial production of chloroacetic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of phase-transfer catalysts and ionic liquids has also been explored to enhance the reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Chloroacetic acid 4-chloro-2-ethylphenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 4-chloro-2-ethylphenol.
Esterification and Transesterification: The ester can participate in further esterification or transesterification reactions to form other esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted chloroacetic acid esters.
Hydrolysis: Products are chloroacetic acid and 4-chloro-2-ethylphenol.
Esterification: Various esters depending on the alcohol used.
科学研究应用
Chloroacetic acid 4-chloro-2-ethylphenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive ester group.
Industrial Applications: It is used in the production of specialty chemicals, including plasticizers and surfactants.
作用机制
The mechanism of action of chloroacetic acid 4-chloro-2-ethylphenyl ester involves the reactivity of its ester group. The ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical studies to modify molecules and study their properties .
相似化合物的比较
Similar Compounds
Methyl Chloroacetate: Similar in structure but with a methyl group instead of the 4-chloro-2-ethylphenyl group.
Ethyl Chloroacetate: Similar in structure but with an ethyl group instead of the 4-chloro-2-ethylphenyl group.
Tert-Butyl Chloroacetate: Similar in structure but with a tert-butyl group instead of the 4-chloro-2-ethylphenyl group.
Uniqueness
Chloroacetic acid 4-chloro-2-ethylphenyl ester is unique due to the presence of the 4-chloro-2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
53347-19-6 |
|---|---|
分子式 |
C10H10Cl2O2 |
分子量 |
233.09 g/mol |
IUPAC 名称 |
(4-chloro-2-ethylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-7-5-8(12)3-4-9(7)14-10(13)6-11/h3-5H,2,6H2,1H3 |
InChI 键 |
CFICYSDKCUGCIX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)Cl)OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)









